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Introduction

PF-Cbpl is a potent and selective inhibitor of the bromodomains of the homologous
transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial
epigenetic regulators involved in controlling gene expression through their histone
acetyltransferase (HAT) activity and by serving as scaffolds for various transcription factors.
Dysregulation of CBP/p300 function is implicated in the pathogenesis of various malignancies,
including acute myeloid leukemia (AML).[1][2] By targeting the CBP/p300 bromodomains, PF-
Cbp1 disrupts their interaction with acetylated histones and other proteins, leading to the
modulation of oncogenic transcription programs. These application notes provide detailed
protocols for investigating the effects of PF-Cbp1 on leukemia cell lines, focusing on cell
viability, apoptosis, cell cycle progression, and protein expression.

Data Presentation

The following tables summarize representative quantitative data for CBP/p300 bromodomain
inhibitors in various leukemia cell lines. This data is illustrative of the expected outcomes when
treating leukemia cells with compounds like PF-Cbp1.

Table 1: Cell Viability (IC50) of CBP/p300 Bromodomain Inhibitors in Leukemia Cell Lines
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. Leukemia Incubation Representative
Cell Line Assay .
Subtype Time (hours) IC50 (pM)
MOLM-13 AML (MLL-AF9) MTT 72 ~1-5
MV4-11 AML (MLL-AF4) MTT 72 ~1-5
AML (AML1-
KASUMI-1 MTT 72 ~0.5-2
ETO)
AML >10 (often more
HL-60 , MTT 72 .
(Promyelocytic) resistant)
K562 CML (BCR-ABL) MTT 72 ~5-10

Table 2: Apoptosis Analysis by Annexin V/PI Staining after Treatment with a CBP/p300
Bromodomain Inhibitor (72 hours)

Inhibitor . Early Late
. . Viable Cells . .
Cell Line Concentration (%) Apoptotic Apoptotic/Necr
0
(uM) Cells (%) otic Cells (%)
MOLM-13 0 (Control) 945+25 31+1.2 24+0.8
5 65.2+4.1 20.5+3.3 143+25
MV4-11 0 (Control) 96.1+1.9 25+0.9 1.4+0.5
5 70.8+3.8 182+29 11.0x21

Table 3: Cell Cycle Analysis by Propidium lodide Staining after Treatment with a CBP/p300
Bromodomain Inhibitor (48 hours)
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Inhibitor

. . GO0/G1 Phase G2/M Phase
Cell Line Concentration S Phase (%)
(%) (%)
(nV)

KASUMI-1 0 (Control) 55.3+3.1 30.1+£25 146+£1.9

2 70.2+45 185+2.1 11.3+£15

MOLM-13 0 (Control) 489+ 2.8 38.2+3.0 129+1.7

5 65.7 £ 3.9 224 +26 11914

Table 4: Western Blot Analysis of Key Protein Expression after Treatment with a CBP/p300

Bromodomain Inhibitor (48 hours)

c-Myc BCL2 p21
. Expression Expression Expression
Cell Line Treatment ] ] .
(relative to (relative to (relative to
control) control) control)
o I (~50% | (~40% 1 (~2-fold
MOLM-13 5 UM Inhibitor )
decrease) decrease) increase)
. 1 (~60% 1 (~30% 1 (~2.5-fold
KASUMI-1 2 UM Inhibitor )
decrease) decrease) increase)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of PF-Cbpl on the metabolic activity of leukemia cells,

which is an indicator of cell viability.

Materials:

o Leukemia cell line (e.g., MOLM-13, MV4-11)

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin
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o 96-well flat-bottom plates
e PF-Cbpl (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI, or DMSO)
e Microplate reader
Procedure:

o Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete medium.

¢ Incubate the plate at 37°C in a humidified 5% COZ2 incubator for 24 hours.
o Prepare serial dilutions of PF-Cbp1 in complete medium.

e Add 100 pL of the PF-Cbp1 dilutions to the respective wells. Include a vehicle control
(DMSO) and a no-treatment control.

 Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of solubilization solution to each well to
dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control and determine the
IC50 value using appropriate software (e.g., GraphPad Prism).
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Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following PF-Cbp1
treatment using flow cytometry.[3][4]

Materials:

e Leukemia cell line

o 6-well plates

« PF-Cbp1

e Annexin V-FITC Apoptosis Detection Kit
e Phosphate-Buffered Saline (PBS)

e Flow cytometer

Procedure:

e Seed cells in 6-well plates at a density of 1 x 10”6 cells/well in 2 mL of complete medium and
incubate for 24 hours.

o Treat the cells with various concentrations of PF-Cbp1 and a vehicle control for the desired
time (e.g., 48 or 72 hours).

e Harvest the cells by centrifugation at 300 x g for 5 minutes.
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Wash the cells twice with ice-cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.
Transfer 100 pL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.
Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-
negative; early apoptotic cells are Annexin V-positive and Pl-negative; late apoptotic/necrotic
cells are both Annexin V- and PI-positive.
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Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol determines the effect of PF-Cbp1 on cell cycle progression.
Materials:

e Leukemia cell line
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o 6-well plates

e« PF-Chpl

* Ice-cold 70% ethanol

e PBS

e RNase A (100 pg/mL)

e Propidium lodide (50 pug/mL)

e Flow cytometer

Procedure:

e Seed cells and treat with PF-Cbp1 as described in the apoptosis assay protocol.

e Harvest the cells and wash with PBS.

o Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
 Incubate the fixed cells at -20°C for at least 2 hours.

e Wash the cells with PBS and resuspend in Pl staining solution containing RNase A.
e Incubate for 30 minutes at room temperature in the dark.

o Analyze the DNA content by flow cytometry to determine the percentage of cells in GO/G1, S,
and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins following
PF-Cbp1l treatment.

Materials:

o Leukemia cell line
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o 6-well plates

e« PF-Chpl

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e Laemmli sample buffer

e SDS-PAGE gels

e PVDF or nitrocellulose membrane

o Blocking buffer (5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-p21, anti-B-actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed and treat cells with PF-Cbp1.

o Harvest cells and lyse in RIPA buffer.

o Determine protein concentration using the BCA assay.

» Normalize protein concentrations and prepare lysates with Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer to a membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.
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o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

» Wash the membrane and detect the signal using a chemiluminescent substrate and an
imaging system.

e Quantify band intensities and normalize to a loading control (e.g., -actin).

Co-Immunoprecipitation (Co-IP)

This protocol is used to identify protein-protein interactions with CBP/p300 that may be
disrupted by PF-Cbp1.

Materials:

Leukemia cell line

« PF-Cbpl

e Co-IP lysis buffer (non-denaturing)

e Primary antibody for immunoprecipitation (e.g., anti-CBP or anti-p300)
e Protein A/G magnetic beads or agarose beads

» Wash buffer

 Elution buffer

o Western blot reagents

Procedure:

o Treat cells with PF-Cbp1 or vehicle control.

e Lyse cells in non-denaturing Co-IP lysis buffer.

e Pre-clear the lysate with beads to reduce non-specific binding.
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 Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
e Add Protein A/G beads to capture the antibody-protein complexes.

» Wash the beads several times with wash buffer.

o Elute the protein complexes from the beads.

e Analyze the eluates by Western blotting using antibodies against potential interacting
partners (e.g., transcription factors like c-Myc, p53).

Signaling Pathways and Mechanisms of Action

PF-Cbp1, by inhibiting the bromodomains of CBP and p300, disrupts their function as
transcriptional co-activators for a number of oncogenic transcription factors. This leads to the
downregulation of genes involved in cell proliferation and survival, and the upregulation of
genes involved in cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PF-Cbp1l in
Leukemia Cell Line Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610061#protocol-for-pf-cbpl-in-a-leukemia-cell-line-
study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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